3-Deoxyglucosone

Descripción

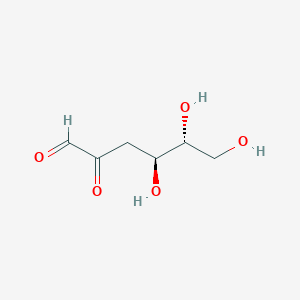

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHLOWZNKRZSN-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H](CO)O)O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193820 | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4084-27-9, 30382-30-0 | |

| Record name | 3-Deoxyglucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4084-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyglucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004084279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Hexosulose, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030382300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyglucosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Deoxy-D-glucosone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DEOXYGLUCOSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXV5374VEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 3-Deoxyglucosone in Diabetic Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which leads to a cascade of metabolic dysregulations and, ultimately, severe long-term complications. Among the key players in the pathogenesis of diabetic complications is 3-deoxyglucosone (3-DG), a highly reactive α-dicarbonyl compound. Formed endogenously through both the Maillard reaction and the polyol pathway, 3-DG is a potent precursor of advanced glycation end products (AGEs). The accumulation of 3-DG and subsequent AGE formation contribute significantly to cellular damage, oxidative stress, and inflammation, thereby driving the progression of diabetic nephropathy, retinopathy, neuropathy, and cardiovascular diseases. This technical guide provides an in-depth overview of the pivotal role of 3-DG in diabetic complications, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to understanding and targeting the mechanisms of diabetic complications.

Formation and Chemical Properties of this compound (3-DG)

This compound is a reactive dicarbonyl compound that is an intermediate in the Maillard reaction.[1] Its formation is significantly enhanced in hyperglycemic conditions.[1]

Formation Pathways:

-

Maillard Reaction: This non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids is a primary source of 3-DG.[1] Glucose reacts with amino groups to form a Schiff base, which then rearranges to a more stable Amadori product.[2] The degradation of the Amadori product can lead to the formation of 3-DG.

-

Polyol Pathway: In states of high glucose, the enzyme aldose reductase reduces glucose to sorbitol. Sorbitol is then oxidized to fructose. Both fructose and its phosphorylated derivative, fructose-3-phosphate, can degrade to form 3-DG.[1][3]

Chemical Reactivity:

3-DG is a highly reactive α-oxoaldehyde.[4] Its dicarbonyl structure makes it a potent cross-linking agent for proteins, leading to the formation of irreversible AGEs.[1] One of the most specific AGEs derived from 3-DG is imidazolone, formed from the reaction of 3-DG with arginine residues in proteins.[1]

Pathophysiological Role of 3-DG in Diabetic Complications

Elevated levels of 3-DG are strongly implicated in the development and progression of various diabetic complications.[5] Its detrimental effects are mediated through several interconnected mechanisms:

2.1. Advanced Glycation End Product (AGE) Formation:

3-DG is a major precursor of AGEs.[4] AGEs are a heterogeneous group of molecules that accumulate in tissues and circulation of diabetic patients.[4] They contribute to the pathology of diabetic complications by:

-

Altering Protein Structure and Function: AGEs can cross-link proteins such as collagen in the extracellular matrix, leading to increased stiffness and altered tissue properties.[6] This contributes to vascular stiffening in atherosclerosis and basement membrane thickening in diabetic nephropathy.

-

Inducing Cellular Dysfunction: Intracellularly formed AGEs can modify proteins, altering their function and leading to cellular damage.[1]

2.2. Interaction with the Receptor for Advanced Glycation End Products (RAGE):

AGEs exert many of their pathogenic effects by binding to their cell surface receptor, RAGE.[2] The AGE-RAGE interaction activates a cascade of intracellular signaling pathways, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of NF-κB leads to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules, promoting a chronic inflammatory state.[7][8]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including ERK, JNK, and p38 MAPK) is activated by RAGE signaling, contributing to cellular stress, apoptosis, and inflammation.[3][9]

2.3. Oxidative Stress:

3-DG can induce intracellular oxidative stress by increasing the production of reactive oxygen species (ROS).[10] This occurs through multiple mechanisms, including the auto-oxidation of glucose and the uncoupling of mitochondrial oxidative phosphorylation. The increased oxidative stress damages cellular components, including lipids, proteins, and DNA, and further accelerates AGE formation.

2.4. Cellular Toxicity:

3-DG exhibits direct cytotoxic effects, including the induction of apoptosis (programmed cell death) in various cell types, such as macrophages and endothelial cells.[10] This contributes to the cell loss observed in diabetic complications like retinopathy and neuropathy.

Quantitative Data on 3-DG Levels in Diabetes

Numerous studies have demonstrated significantly elevated levels of 3-DG in individuals with diabetes compared to healthy controls. The following tables summarize key quantitative findings from the literature.

| Sample Type | Patient Group | 3-DG Concentration | Control Group Concentration | Reference |

| Plasma (Free 3-DG) | Type 1 Diabetes | 98.5 ± 34 (SD) nM | 58.5 ± 14 (SD) nM | [10] |

| Plasma | Type 2 Diabetes (NIDDM) | 31.8 ± 11.3 (SD) ng/mL | 12.8 ± 5.2 (SD) ng/mL | [11][12] |

| Plasma | Streptozotocin-induced Diabetic Rats | 918 ± 134 nM | 379 ± 69 nM | [13] |

| Serum | Streptozotocin-induced Diabetic Rats with Nephropathy | 3.46 ± 0.23 µmol/L | 1.23 ± 0.13 µmol/L | [14] |

| Sample Type | Patient Group | Key Findings | Reference |

| Erythrocytes | Diabetic Patients | Significantly higher 3-DG levels compared to healthy subjects. | [15] |

| Urine | Diabetic Patients | Significantly increased urinary 3-deoxyfructose (a metabolite of 3-DG) concentrations compared to controls. | [16] |

| Serum | Diabetic Patients with Nephropathy | Higher serum 3-DG concentrations in patients with nephropathy compared to those without. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 3-DG and its role in diabetic complications.

4.1. Quantification of 3-DG in Biological Samples

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma 3-DG

This protocol is adapted from a method for the absolute quantification of 3-DG in human plasma.[1][10]

-

Sample Preparation and Deproteinization:

-

Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

-

Deproteinize plasma samples either by ultrafiltration or by ethanol precipitation.

-

Ultrafiltration: Pass plasma through a molecular weight cut-off filter (e.g., 10 kDa) to separate free 3-DG from protein-bound forms.

-

Ethanol Precipitation: Add cold ethanol to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.

-

-

-

Derivatization:

-

Conjugate the 3-DG in the deproteinized sample with a derivatizing agent such as 2,3-diaminonaphthalene (DAN) to form a stable quinoxaline derivative.[10][11]

-

Convert the derivative to a silyl ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating silylated compounds (e.g., a DB-5ms column).

-

Injection: Inject the derivatized sample into the GC inlet.

-

Temperature Program: Use a temperature gradient to separate the components of the sample.

-

Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the 3-DG derivative. An internal standard, such as [U-13C]3DG, should be used for accurate quantification.[10]

-

4.1.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is based on the derivatization of 3-DG to a fluorescent compound.[11][13]

-

Sample Preparation:

-

Deproteinize plasma or serum samples as described in the GC-MS protocol.

-

-

Derivatization:

-

HPLC Analysis:

-

HPLC System: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).

-

Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the specific fluorescent derivative to detect and quantify the 3-DG adduct.

-

4.1.3. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for 3-DG quantification.[17]

-

Sample Preparation:

-

Deproteinize plasma or whole blood samples using perchloric acid (PCA).[17]

-

-

Derivatization:

-

Derivatize the sample with o-phenylenediamine (oPD).[17]

-

-

UPLC-MS/MS Analysis:

-

UPLC System: Use a UPLC system with a suitable column (e.g., a BEH Amide column) for rapid separation.

-

Mass Spectrometer: Operate a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Use stable isotope-labeled 3-DG as an internal standard for accurate quantification.

-

4.2. In Vitro and In Vivo Models

4.2.1. In Vitro Model: Human Umbilical Vein Endothelial Cells (HUVECs) Culture

This protocol describes the culture of HUVECs to study the effects of 3-DG on endothelial cells.[10]

-

Cell Culture Preparation:

-

Coat culture flasks or plates with an attachment factor like gelatin or fibronectin.

-

Use a specialized endothelial cell growth medium supplemented with fetal bovine serum (FBS), growth factors (e.g., VEGF, bFGF), and antibiotics.

-

-

Cell Seeding and Culture:

-

Thaw cryopreserved HUVECs and seed them onto the coated cultureware.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

-

3-DG Treatment:

-

Once the cells reach a desired confluency (e.g., 80-90%), replace the culture medium with a medium containing various concentrations of 3-DG.

-

Incubate the cells with 3-DG for the desired period (e.g., 24, 48 hours).

-

-

Analysis:

-

After treatment, cells can be harvested for various analyses, including cell viability assays (e.g., MTT assay), apoptosis assays (e.g., TUNEL staining, caspase activity), measurement of intracellular ROS, and analysis of protein expression by Western blotting or ELISA.

-

4.2.2. In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rat Model

This is a widely used animal model to study diabetic complications.[5][13]

-

Animal Selection:

-

Use male Sprague-Dawley or Wistar rats.

-

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Prepare a fresh solution of streptozotocin (STZ) in cold citrate buffer (pH 4.5).

-

Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 50-65 mg/kg body weight).

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels 48-72 hours after STZ injection.

-

Rats with fasting blood glucose levels consistently above a certain threshold (e.g., 250 mg/dL or 13.9 mmol/L) are considered diabetic.

-

-

Experimental Period:

-

Maintain the diabetic rats for a specified period (e.g., 8-12 weeks) to allow for the development of diabetic complications.

-

-

Tissue Collection and Analysis:

-

At the end of the experimental period, euthanize the animals and collect blood and tissues (e.g., kidneys, aorta, retina, nerves).

-

Tissues can be processed for histological analysis, immunohistochemistry for AGEs, and measurement of 3-DG and other biochemical markers.

-

4.3. Immunohistochemistry for Imidazolone (a 3-DG-derived AGE)

This protocol is for the detection of imidazolone in tissue sections.[18][19]

-

Tissue Preparation:

-

Fix tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut thin sections (e.g., 4 µm) and mount them on glass slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a blocking serum.

-

Incubate the sections with a primary monoclonal antibody specific for imidazolone.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

-

Detection:

-

Develop the color using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

-

-

Counterstaining and Mounting:

-

Counterstain the sections with hematoxylin.

-

Dehydrate, clear, and mount the slides with a coverslip.

-

-

Analysis:

-

Examine the stained sections under a microscope to assess the localization and intensity of imidazolone staining.

-

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by 3-DG and its subsequent AGE formation.

Caption: Formation and Pathophysiological Effects of this compound.

References

- 1. Quantitation of this compound levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 3. Molecular Mechanisms of Diabetic Retinopathy, General Preventive Strategies, and Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ndineuroscience.com [ndineuroscience.com]

- 6. Targeting RAGE Signaling in Inflammatory Disease | Annual Reviews [annualreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. NF-ĸB axis in diabetic neuropathy, cardiomyopathy and nephropathy: A roadmap from molecular intervention to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. The internalization and metabolism of this compound in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and this compound in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and this compound in plasma by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]

- 14. Immunohistochemical double-staining of renal allograft tissue: critical assessment of three different protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gas chromatographic-mass spectrometric determination of erythrocyte this compound in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of glyoxal, methylglyoxal and this compound in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biocat.com [biocat.com]

- 19. researchgate.net [researchgate.net]

3-Deoxyglucosone: A Critical Precursor to Advanced Glycation End-products

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Deoxyglucosone (3-DG) is a highly reactive α-dicarbonyl compound and a key intermediate in the non-enzymatic glycation of proteins, a process that culminates in the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, atherosclerosis, neurodegenerative disorders, and the aging process itself. This technical guide provides a comprehensive overview of 3-DG, detailing its formation pathways, its role as a potent precursor to a variety of AGEs, and its biological ramifications. The document includes a compilation of quantitative data, detailed experimental protocols for the analysis of 3-DG and related AGEs, and visual representations of the core biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (3-DG) is a pivotal dicarbonyl intermediate in the Maillard reaction, the complex series of chemical reactions between reducing sugars and amino acids.[1][2] Its significance lies in its high reactivity, which is substantially greater than that of its parent sugar, glucose.[3] This heightened reactivity makes 3-DG a potent precursor to the formation of AGEs, which are a heterogeneous group of compounds that can modify the structure and function of proteins, lipids, and nucleic acids.[2][3] The accumulation of these modified macromolecules contributes to cellular dysfunction, tissue damage, and the progression of various age-related and metabolic diseases.[2][4]

Formation Pathways of this compound

3-DG is primarily synthesized in vivo through two main pathways: the Maillard reaction and the polyol pathway.[1][5]

-

The Maillard Reaction: This non-enzymatic reaction begins with the condensation of a reducing sugar, such as glucose, with a free amino group of a biological macromolecule (e.g., the lysine or arginine residues of a protein) to form a Schiff base.[4][6] This initial product then undergoes rearrangement to form a more stable Amadori product.[6] The degradation of the Amadori product can then lead to the formation of various reactive dicarbonyls, including 3-DG.[6][7]

-

The Polyol Pathway: Under conditions of hyperglycemia, excess glucose is shunted into the polyol pathway.[5] In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[5] Metabolites of fructose, such as fructose-3-phosphate, can be converted into α-oxoaldehydes like 3-DG.[5][8]

The following diagram illustrates the primary formation pathways of this compound.

Conversion of this compound to Advanced Glycation End-products

Once formed, 3-DG rapidly reacts with the free amino groups of proteins, particularly the side chains of arginine and lysine residues, to generate a variety of AGEs.[1][2] Some of the prominent AGEs derived from 3-DG include:

-

Imidazolones: These are formed from the reaction of 3-DG with arginine residues. Imidazolone is considered a specific marker for 3-DG-mediated glycation.[1][9]

-

Pyrraline: This AGE is formed from the reaction of 3-DG with lysine residues.[1]

-

Nε-(carboxymethyl)lysine (CML): A well-characterized AGE that can be formed through various pathways, including the reaction with 3-DG.[2][3]

-

Pentosidine: A fluorescent crosslink AGE that can also be formed from 3-DG.[1][3]

The conversion of 3-DG to these various AGEs is a complex process involving a series of condensations, dehydrations, and oxidative reactions. The following diagram illustrates the conversion of 3-DG into key AGEs.

Quantitative Data on this compound and Derived AGEs

The levels of 3-DG and its derivatives are often elevated in pathological conditions such as diabetes and uremia.[1] The accurate quantification of these molecules is crucial for understanding their role in disease progression and for the development of therapeutic interventions.

| Analyte | Sample Type | Condition | Concentration | Reference |

| This compound (Free) | Plasma | Normoglycemic | 58.5 ± 14 (SD) nM | [10] |

| Plasma | Type 1 Diabetes | 98.5 ± 34 (SD) nM | [10] | |

| Plasma (Ethanol Extraction) | Normoglycemic | 1710 ± 750 (SD) nM | [10] | |

| Plasma | Normoglycemic | 379 ± 69 nM | [11] | |

| Plasma | Diabetic Rats (STZ-induced) | 918 ± 134 nM | [11] | |

| Serum | Normal Control Rats | 9.8 ± 1.1 µg/L | [12] | |

| Serum | Diabetic Rats (STZ-induced) | 25 ± 5.6 µg/L | [12] | |

| Nε-(carboxymethyl)lysine (CML) | Glycated Histone H3 | In vitro | 2.86 ± 0.09 nmol/mol-H3 | [3] |

| Pentosidine | Glycated Histone H3 | In vitro | 2.53 ± 0.07 nmol/mol-H3 | [3] |

Biological Effects and Signaling Pathways

The detrimental effects of 3-DG and the AGEs it generates are mediated through several mechanisms, including the cross-linking of proteins, the generation of reactive oxygen species (ROS), and the activation of specific cellular signaling pathways.[2][4]

A key signaling axis initiated by AGEs involves their interaction with the Receptor for Advanced Glycation End products (RAGE).[4] RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, macrophages, and neurons.[4] The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB (nuclear factor kappa B) and the induction of a pro-inflammatory state.[4][13] This, in turn, upregulates the expression of various cytokines, chemokines, and adhesion molecules, contributing to chronic inflammation and tissue damage.[4][5]

Furthermore, 3-DG itself has been shown to exert direct biological effects, including the induction of apoptosis and the modulation of signaling pathways involved in cellular metabolism.[9] For instance, 3-DG can potentiate GLP-1 secretion and increase intracellular calcium levels.[9]

The following diagram depicts the signaling cascade initiated by the interaction of AGEs with RAGE.

Experimental Protocols for the Analysis of this compound and AGEs

The accurate measurement of 3-DG and AGEs in biological and food samples is essential for research and clinical applications. A variety of analytical techniques have been developed for this purpose.

Quantification of this compound by GC-MS

Principle: This method involves the derivatization of 3-DG to a more stable and volatile compound, followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS).[1][10]

Methodology:

-

Sample Preparation: Plasma or other biological samples are deproteinized, typically by ultrafiltration or ethanol precipitation.[10]

-

Derivatization: The deproteinized sample is reacted with a derivatizing agent, such as 2,3-diaminonaphthalene, to form a stable quinoxaline derivative.[10][11]

-

Extraction: The derivative is extracted from the aqueous phase using an organic solvent.

-

Silylation: The extracted derivative is further derivatized to a silyl ether to increase its volatility for GC analysis.[10]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is achieved on a suitable capillary column, and detection is performed by mass spectrometry, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity.[10]

-

Quantification: Quantification is typically performed using an isotopically labeled internal standard, such as [U-13C]3DG.[10]

Quantification of this compound by UPLC-MS/MS

Principle: This highly sensitive and specific method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the separation and detection of derivatized 3-DG.[14]

Methodology:

-

Sample Preparation: Plasma or whole blood samples are deproteinized using an acid, such as perchloric acid (PCA).[14]

-

Derivatization: The supernatant is derivatized with o-phenylenediamine (oPD) to form a stable quinoxaline derivative.[14]

-

UPLC-MS/MS Analysis: The derivatized sample is injected into the UPLC-MS/MS system. Separation is performed on a reverse-phase column with a rapid gradient elution.[14] Detection is achieved using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity.[15]

-

Quantification: Stable isotope-labeled internal standards are used for accurate quantification.[14]

Analysis of AGEs by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of various AGEs, such as CML and pentosidine.[3]

Methodology:

-

Sample Hydrolysis: Protein samples are hydrolyzed to their constituent amino acids, typically by acid hydrolysis (e.g., 6N HCl).[3]

-

Derivatization (Optional): For AGEs that lack a strong chromophore or fluorophore, a pre-column or post-column derivatization step may be necessary to enhance detection. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) can be used for derivatization followed by fluorescence detection.[16]

-

HPLC Separation: The hydrolyzed and derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). Separation is achieved using a gradient elution program.

-

Detection: Detection can be performed using various detectors, including UV-Vis, fluorescence, or mass spectrometry, depending on the specific AGE being analyzed.[3]

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

The following diagram provides a general workflow for the analysis of 3-DG and AGEs.

Conclusion and Future Directions

This compound is a critical and highly reactive intermediate in the formation of a diverse array of Advanced Glycation End-products. Its elevated levels in various pathological states underscore its importance as both a biomarker and a potential therapeutic target. The continued development of sensitive and specific analytical methods for the quantification of 3-DG and its downstream products will be instrumental in further elucidating their roles in health and disease. For drug development professionals, targeting the formation of 3-DG or its subsequent reactions represents a promising strategy for mitigating the detrimental effects of AGEs in a range of chronic diseases. Future research should focus on the development of potent and specific inhibitors of 3-DG formation and on further unraveling the complex signaling networks activated by 3-DG and its derived AGEs.

References

- 1. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multi-dimensional role of AGEs in periodontitis: from matrix remodeling to neuro-immune crosstalk [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation of glyoxal, methylglyoxal and this compound in the glycation of proteins by glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quantitation of this compound levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increase in this compound levels in diabetic rat plasma. Specific in vivo determination of intermediate in advanced Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunochemical detection of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of glyoxal, methylglyoxal and this compound in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of 3-Deoxyglucosone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyglucosone (3-DG) is a highly reactive α-dicarbonyl compound formed endogenously through the Maillard reaction and polyol pathway.[1] Elevated levels of 3-DG are associated with hyperglycemia and uremia, implicating it as a key player in the pathogenesis of diabetic complications and other age-related diseases.[1][2] In vitro studies have been instrumental in elucidating the cytotoxic and signaling-modulating effects of 3-DG. This technical guide provides a comprehensive overview of the in vitro biological activities of 3-DG, focusing on its role in inducing oxidative stress, apoptosis, and the formation of advanced glycation end products (AGEs). Detailed experimental protocols and signaling pathway diagrams are provided to support further research in this critical area.

Core Biological Activities of this compound

This compound exerts a range of biological effects on various cell types in vitro, primarily driven by its high reactivity. These activities include:

-

Induction of Oxidative Stress: 3-DG is a potent inducer of reactive oxygen species (ROS) production within cells.[3][4] This increase in intracellular oxidants disrupts the cellular redox balance, leading to oxidative damage to proteins, lipids, and nucleic acids.

-

Induction of Apoptosis: 3-DG can trigger programmed cell death, or apoptosis, in various cell lines, including macrophage-derived cells.[1][4] This process is often mediated by the induction of oxidative stress and the activation of key apoptotic signaling cascades.

-

Formation of Advanced Glycation End Products (AGEs): 3-DG readily reacts with the amino groups of proteins to form AGEs.[1][5] The accumulation of AGEs can alter protein structure and function, contributing to cellular dysfunction.

Quantitative Data on this compound's In Vitro Effects

The following tables summarize quantitative data from in vitro studies on the biological effects of this compound.

| Cell Line | 3-DG Concentration | Effect | Quantitative Measurement | Reference |

| Macrophage-derived cell lines (U937) | Physiological concentrations | Induction of apoptosis | DNA ladder formation and nuclear fragmentation observed. | [1][4] |

| Human Neutrophils and Peripheral Blood Mononuclear Cells | Concentrations found in peritoneal dialysis solutions | No significant cytotoxicity | No induction of apoptosis observed. | [6] |

| Parameter | Cell Line | 3-DG Treatment | Quantitative Change | Reference |

| Intracellular Oxidants | Macrophage-derived cell lines (U937) | Physiological concentrations | Increased fluorescent intensity of 2',7'-dichlorofluorescin. | [4] |

| Caspase-3 Activity | Human Fibroblasts | Cultured on 3-DG-modified collagen | Increased absorbance at 405 nm in a colorimetric assay. | [3] |

Key Signaling Pathways Modulated by this compound

3-DG influences several critical intracellular signaling pathways, primarily those related to stress responses and apoptosis.

Oxidative Stress-Mediated Apoptosis

3-DG induces the production of reactive oxygen species (ROS), which act as second messengers to activate stress-activated protein kinase (SAPK) pathways, including p38 MAPK and JNK. Activation of these pathways can lead to the modulation of pro- and anti-apoptotic proteins and the subsequent activation of the caspase cascade, culminating in apoptosis.

3-DG induced oxidative stress and apoptosis signaling.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Oxidative stress induced by 3-DG can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of target genes.

3-DG and the NF-κB signaling pathway.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound

This protocol provides a general guideline for the culture of Human Umbilical Vein Endothelial Cells (HUVECs) and their treatment with 3-DG.

Experimental workflow for 3-DG treatment of HUVECs.

Materials:

-

Cryopreserved Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA solution

-

Gelatin-coated culture flasks

-

This compound (3-DG)

-

Sterile, pyrogen-free water or appropriate solvent for 3-DG

Procedure:

-

Cell Thawing and Culture:

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium and wash with HBSS.

-

Add Trypsin-EDTA solution and incubate for a few minutes until cells detach.

-

Neutralize the trypsin with medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new gelatin-coated flasks at the desired density.[7][8]

-

-

3-DG Treatment:

-

Prepare a stock solution of 3-DG in a sterile solvent (e.g., water or PBS) and filter-sterilize.

-

On the day of the experiment, dilute the 3-DG stock solution to the desired final concentrations in fresh cell culture medium.

-

Remove the old medium from the cultured cells and replace it with the 3-DG-containing medium.

-

Incubate the cells for the desired period (e.g., 24, 48 hours) before proceeding with downstream analysis.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cells treated with 3-DG

-

DCFH-DA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

After treating the cells with 3-DG for the desired time, remove the medium and wash the cells twice with PBS.

-

Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in PBS or serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

-

The increase in fluorescence intensity in 3-DG-treated cells compared to control cells indicates an increase in intracellular ROS levels.[4]

Caspase-3 Activity Assay

This protocol outlines a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from control and 3-DG-treated cells

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Assay buffer

-

Microplate reader

Procedure:

-

Cell Lysis:

-

After 3-DG treatment, harvest the cells and wash with cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Caspase-3 Assay:

-

In a 96-well plate, add a specific amount of protein from each cell lysate.

-

Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

Western Blot Analysis for Phosphorylated p38 MAPK and Cleaved Caspase-3

This protocol describes the detection of activated p38 MAPK and cleaved (active) caspase-3 by Western blotting.

Materials:

-

Cell lysates from control and 3-DG-treated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total p38 MAPK, anti-cleaved caspase-3, anti-total caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the cell lysates.

-

Prepare samples with equal amounts of protein in loading buffer and heat at 95-100°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

Conclusion

This compound is a biologically active molecule that plays a significant role in cellular stress and death pathways. Its ability to induce oxidative stress and apoptosis, primarily through the activation of stress-activated protein kinases, underscores its importance in the pathology of diseases associated with high glucose and carbonyl stress. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of 3-DG's in vitro biological activity and to explore potential therapeutic interventions targeting its detrimental effects. A thorough understanding of these processes is crucial for the development of novel strategies to combat the complications of diabetes and other related disorders.

References

- 1. Induction of apoptotic cell death by methylglyoxal and this compound in macrophage-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caspase-3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 3. Modification of Collagen by this compound Alters Wound Healing through Differential Regulation of p38 MAP Kinase | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. allevi3d.com [allevi3d.com]

- 9. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Deoxyglucosone: A Technical Guide to its Discovery, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG) is a highly reactive α-dicarbonyl compound that has garnered significant attention in the fields of biochemistry, clinical chemistry, and drug development. Formed primarily through the Maillard reaction, 3-DG is a key intermediate in the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, most notably diabetic complications. This technical guide provides a comprehensive overview of the discovery and initial characterization of 3-DG, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates.

Discovery and Initial Characterization

This compound, systematically named 3-deoxy-D-erythro-hexos-2-ulose, was identified as a crucial intermediate in the Maillard reaction, the non-enzymatic browning reaction between reducing sugars and amino acids.[1] Its significance in biological systems became apparent with the discovery of its role as a potent precursor to the formation of Advanced Glycation End-products (AGEs).[1] The initial in vivo detection of 3-DG in diabetic serum using gas chromatography/mass spectrometry was a pivotal moment, solidifying its association with hyperglycemia and diabetic complications.[2]

Chemically, 3-DG is a C6H10O5 molecule with a molar mass of 162.141 g·mol−1.[1] Its structure features both an aldehyde and a ketone group, contributing to its high reactivity.[1] Early studies focused on its synthesis from glucose and its ability to cross-link proteins under physiological conditions, demonstrating its potential to alter the structure and function of biological macromolecules.

Formation and Metabolism

This compound is primarily formed in vivo through three main pathways:

-

The Maillard Reaction: This is the non-enzymatic reaction between glucose and the primary amino groups of proteins, lipids, or nucleic acids.[1] The initial Amadori product can degrade to form 3-DG.[3]

-

The Polyol Pathway: Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, which can lead to the formation of 3-DG.[4]

-

Fructose-3-Phosphate Degradation: 3-DG can also arise from the degradation of fructose-3-phosphate.[1]

Once formed, 3-DG is a highly reactive molecule that can readily react with amino groups on proteins to form various AGEs, such as imidazolone, pyrraline, and Nε-(carboxymethyl)lysine (CML).[4] The body has detoxification pathways for 3-DG, primarily involving its reduction to 3-deoxyfructose or oxidation to 2-keto-3-deoxygluconic acid.[4]

Quantitative Data

The concentration of 3-DG is significantly elevated in individuals with diabetes mellitus, making it a key biomarker for glycemic control and the progression of diabetic complications. The following tables summarize quantitative data from various studies.

Table 1: Plasma this compound Concentrations in Human Subjects

| Condition | Concentration (nM) | Analytical Method | Reference(s) |

| Healthy/Normoglycemic | 58.5 ± 14 | GC/MS (ultrafiltration) | [5] |

| Healthy/Normoglycemic | 1710 ± 750 | GC/MS (ethanol extraction) | [5] |

| Healthy Volunteers | 12.8 ± 5.2 ng/mL | HPLC | [4] |

| Type 1 Diabetes | 98.5 ± 34 | GC/MS (ultrafiltration) | [5] |

| Type 2 Diabetes (NIDDM) | 31.8 ± 11.3 ng/mL | HPLC | [4] |

| Diabetic Rats (Streptozotocin-induced) | 918 ± 134 | HPLC | [6][7] |

| Control Rats | 379 ± 69 | HPLC | [6][7] |

Table 2: Erythrocyte this compound Concentrations in Human Subjects

| Condition | Concentration | Analytical Method | Reference(s) |

| Healthy Subjects | Significantly lower than diabetic patients | GC-MS | [8] |

| Diabetic Patients | Significantly higher than healthy subjects | GC-MS | [8] |

Signaling Pathways

This compound exerts its pathological effects through the modulation of several key signaling pathways, most notably the induction of oxidative stress and the activation of the Receptor for Advanced Glycation End-products (RAGE).

3-DG-Induced Reactive Oxygen Species (ROS) Production

3-DG is a potent inducer of intracellular reactive oxygen species (ROS), which contributes to cellular damage and the progression of diabetic complications.[1] This process is believed to involve both mitochondrial and non-mitochondrial sources of ROS.

Caption: 3-DG induced ROS production pathway.

Advanced Glycation End-product (AGE) - RAGE Signaling Pathway

As a major precursor to AGEs, 3-DG indirectly activates the RAGE signaling cascade, a key pathway in chronic inflammation and diabetic complications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Simultaneous formation of 3-deoxy-d-threo-hexo-2-ulose and 3-deoxy-d-erythro-hexo-2-ulose during the degradation of d-glucose derived Amadori rearrangement products: Mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. restek.com [restek.com]

- 4. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of this compound levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of glyoxal, methylglyoxal and this compound in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increase in this compound levels in diabetic rat plasma. Specific in vivo determination of intermediate in advanced Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gas chromatographic-mass spectrometric determination of erythrocyte this compound in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Properties and Stability of 3-Deoxyglucosone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG) is a highly reactive α-dicarbonyl compound and a key intermediate in the Maillard reaction. Its accumulation in biological systems is implicated in the pathogenesis of various diseases, including diabetic complications, by promoting the formation of Advanced Glycation End-products (AGEs). This technical guide provides an in-depth overview of the chemical properties, stability, and reactivity of 3-DG. It includes a summary of its role in biological pathways, detailed methodologies for its analysis, and a review of factors influencing its stability.

Introduction

This compound (3-DG) is formed endogenously through the degradation of glucose and Amadori products, which are early-stage products of the Maillard reaction.[1][2] Due to its high reactivity, 3-DG readily reacts with amino groups of proteins, lipids, and nucleic acids to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[3][4] The accumulation of AGEs contributes to cellular dysfunction and tissue damage, playing a significant role in the progression of age-related diseases and diabetic complications.[1][5] Understanding the chemical properties and stability of 3-DG is therefore crucial for developing therapeutic strategies to mitigate its detrimental effects.

Chemical Properties of this compound

This compound (IUPAC name: (4S,5R)-4,5,6-trihydroxy-2-oxohexanal) is a deoxyketohexose with the chemical formula C₆H₁₀O₅.[1] Its structure features two reactive carbonyl groups, making it a potent cross-linking agent.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₅ | [1] |

| Molar Mass | 162.14 g/mol | [1] |

| Appearance | Faintly yellow to orange solid | Sigma-Aldrich |

| Solubility | Soluble in water, methanol, and hot ethanol | ChemicalBook |

Stability of this compound

The stability of 3-DG is highly dependent on environmental conditions, primarily temperature and pH. As a reactive dicarbonyl compound, it is prone to degradation and further reactions.

Effect of Temperature

Temperature is a critical factor influencing the degradation rate of 3-DG. Increased temperatures accelerate its degradation, leading to the formation of various breakdown products.[6][7] In studies on peritoneal dialysis fluids, heat sterilization has been shown to significantly increase the formation of 3-DG from glucose.[8] Subsequent storage at elevated temperatures further promotes its degradation.[6][7]

Effect of pH

Note on Quantitative Stability Data: While the influence of temperature and pH on 3-DG stability is well-documented qualitatively, comprehensive quantitative data such as degradation rate constants (k) and half-lives (t½) across a broad range of pH and temperature conditions are not extensively reported in the available literature. Such data would require specific kinetic studies involving monitoring the concentration of 3-DG over time under controlled conditions.

Degradation and Reaction Pathways

3-DG is a central intermediate in complex chemical transformations, including the Maillard reaction and caramelization.

Maillard Reaction and AGE Formation

3-DG is a potent precursor of AGEs. It reacts with the free amino groups of lysine and arginine residues in proteins to form various AGEs, including:

-

Imidazolones: Formed from the reaction of 3-DG with arginine residues.[4]

-

Pyrraline: Formed from the reaction with lysine residues.

-

Nε-(Carboxymethyl)lysine (CML) and Pentosidine: These AGEs can also be formed from 3-DG, among other precursors.[3]

The formation of these AGEs leads to protein cross-linking, altering their structure and function.[1]

Dehydration and Other Degradation Products

Under heat, 3-DG can undergo dehydration to form 3,4-dideoxyglucosone-3-ene (3,4-DGE), another highly reactive glucose degradation product.[9] Other degradation pathways can lead to the formation of smaller carbonyl compounds.

Biological Significance and Signaling Pathways

The accumulation of 3-DG and its derived AGEs has significant biological consequences, primarily through the activation of specific signaling pathways and the induction of oxidative stress.

AGE-RAGE Signaling Axis

AGEs exert many of their pathogenic effects by binding to the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling events, including the activation of:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor upregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, promoting a chronic inflammatory state.[10][11][12]

-

MAPKs (Mitogen-Activated Protein Kinases): The activation of MAPK pathways (including ERK, JNK, and p38) contributes to cellular stress responses, inflammation, and apoptosis.[10]

Induction of Oxidative Stress

3-DG can induce oxidative stress through multiple mechanisms. The interaction of AGEs with RAGE can lead to the production of reactive oxygen species (ROS) by NADPH oxidase.[13][14] Furthermore, 3-DG itself has been shown to be neurotoxic to cortical neurons in culture, with its effects associated with ROS production and subsequent apoptosis.[15] 3-DG can also directly impair antioxidant defense systems by inactivating enzymes like glutathione peroxidase.[1]

Experimental Protocols

Accurate quantification and handling of 3-DG are essential for research in this field. The following sections provide an overview of common experimental methodologies.

Note on Detailed Protocols: The following descriptions are based on methodologies reported in the literature. For detailed, step-by-step protocols, it is recommended to consult the original research articles cited.

Synthesis and Purification of this compound

General Workflow for Synthesis (Conceptual):

-

Starting Material: D-Fructose or a suitable glucose derivative.

-

Reaction: Acid-catalyzed hydrolysis and rearrangement. This step requires careful control of temperature and reaction time to maximize the yield of 3-DG and minimize the formation of byproducts.

-

Purification: The crude reaction mixture is typically purified using column chromatography (e.g., silica gel or ion-exchange chromatography) to isolate 3-DG from unreacted starting material and other degradation products.

-

Characterization: The identity and purity of the synthesized 3-DG should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantification of this compound

Several analytical methods are available for the quantification of 3-DG in various matrices, including biological fluids and food products. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

GC-MS is a highly sensitive and specific method for 3-DG analysis. It typically involves a derivatization step to increase the volatility of 3-DG.

General GC-MS Protocol for Plasma Samples:

-

Deproteinization: Plasma samples are first deproteinized, commonly by precipitation with a solvent like acetonitrile or by ultrafiltration.[17]

-

Derivatization: The deproteinized sample is then derivatized. A common method involves reaction with o-phenylenediamine (o-PD) to form a stable quinoxaline derivative.[18][19] This is often followed by silylation to further increase volatility.[20]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is achieved on a suitable capillary column, and detection is performed in selected ion monitoring (SIM) mode for high specificity and sensitivity. An isotopically labeled internal standard (e.g., [¹³C₆]-3-DG) is often used for accurate quantification.[21]

HPLC is another widely used technique for 3-DG quantification. Similar to GC-MS, a derivatization step is often employed to enhance detection.

General HPLC-UV/Fluorescence Protocol:

-

Sample Preparation: Similar to GC-MS, samples are typically deproteinized.

-

Derivatization: 3-DG is derivatized to a chromophoric or fluorophoric compound. Reaction with o-phenylenediamine to form a quinoxaline derivative that can be detected by UV is a common approach.[18] Derivatization with other reagents to produce fluorescent compounds can enhance sensitivity.[22]

-

HPLC Analysis: The derivatized sample is separated on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase, often a gradient of acetonitrile and water or buffer. Detection is performed using a UV or fluorescence detector.[3][22]

In Vitro Stability Assessment

To obtain quantitative data on the stability of 3-DG, a systematic study can be performed.

General Protocol for Stability Testing:

-

Prepare Solutions: Prepare solutions of 3-DG of a known concentration in a series of buffers with different pH values (e.g., pH 4, 7, 9).

-

Incubate at Different Temperatures: Aliquot the solutions and incubate them at a range of constant temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Sample at Time Points: At regular time intervals, withdraw an aliquot from each solution.

-

Quantify 3-DG: Immediately analyze the concentration of 3-DG in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Plot the concentration of 3-DG versus time for each condition. Determine the order of the degradation reaction (e.g., first-order) and calculate the degradation rate constant (k) from the slope of the line. The half-life (t½) can then be calculated using the appropriate equation (for a first-order reaction, t½ = 0.693/k).[23] An Arrhenius plot (ln(k) vs. 1/T) can be used to determine the activation energy of the degradation reaction.[24][25]

Conclusion

This compound is a chemically reactive and biologically significant molecule that plays a crucial role in the development of diabetic complications and other age-related diseases. Its stability is highly dependent on environmental factors, particularly temperature and pH. The formation of AGEs from 3-DG and the subsequent activation of cellular signaling pathways, along with the induction of oxidative stress, are key mechanisms underlying its pathogenicity. A thorough understanding of the chemical properties and stability of 3-DG, facilitated by robust analytical methodologies, is essential for the development of effective therapeutic interventions targeting the deleterious effects of glycation. Further research is warranted to generate more comprehensive quantitative data on the degradation kinetics of 3-DG under various physiological and pathological conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Formation of glyoxal, methylglyoxal and this compound in the glycation of proteins by glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Potential Glycating Agent Accountable for Structural Alteration in H3 Histone Protein through Generation of Different AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Multi-dimensional role of AGEs in periodontitis: from matrix remodeling to neuro-immune crosstalk [frontiersin.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells | PLOS One [journals.plos.org]

- 13. ROS-Induced Endothelial Dysfunction in the Pathogenesis of Atherosclerosis [aginganddisease.org]

- 14. ROS signaling and redox biology in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurotoxicity of methylglyoxal and this compound on cultured cortical neurons: synergism between glycation and oxidative stress, possibly involved in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of this compound, an intermediate compound in the Maillard reaction, administered orally or intravenously to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel derivatization approach for simultaneous determination of glyoxal, methylglyoxal, and this compound in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and validation of an HPLC method to quantify 3,4-dideoxyglucosone-3-ene in peritoneal dialysis fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantification of glyoxal, methylglyoxal and this compound in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of 2-deoxy glucose surfaced mixed layer dendrimer: a smart neuron targeted systemic drug delivery system for brain diseases [thno.org]

- 22. researchgate.net [researchgate.net]

- 23. epa.gov [epa.gov]

- 24. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation of 3-Deoxyglucosone from Fructose-3-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxyglucosone (3-DG) is a highly reactive dicarbonyl compound implicated in the pathogenesis of diabetic complications and other age-related diseases through the formation of advanced glycation end products (AGEs). A significant precursor to 3-DG in biological systems is fructose-3-phosphate (F3P). This technical guide provides a comprehensive overview of the formation of 3-DG from F3P, detailing both the enzymatic and non-enzymatic pathways. It includes a summary of quantitative data on 3-DG levels in physiological and pathological states, detailed experimental protocols for the quantification of 3-DG and the assessment of related enzyme activity, and visualizations of the core biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the role of 3-DG in disease and exploring potential therapeutic interventions.

Introduction

This compound (3-DG) is a key intermediate in the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids.[1][2] Its high reactivity stems from the presence of two carbonyl groups, which enables it to readily react with biological macromolecules, leading to the formation of advanced glycation end products (AGEs).[3] AGEs are a heterogeneous group of molecules that contribute to cellular dysfunction and are implicated in the progression of numerous diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders.

One of the primary endogenous precursors of 3-DG is fructose-3-phosphate (F3P).[1][4][5] The formation of 3-DG from F3P can occur through both enzymatic and non-enzymatic pathways. Understanding these pathways is crucial for elucidating the mechanisms of AGE formation and for the development of therapeutic strategies aimed at mitigating carbonyl stress.

Formation Pathways of this compound from Fructose-3-Phosphate

The generation of 3-DG from F3P is a critical process in the overall burden of carbonyl stress. Two distinct pathways contribute to this conversion: a non-enzymatic degradation and an enzymatic "deglycation" pathway.

Non-Enzymatic Formation

Fructose and its phosphorylated derivatives, including F3P, are known to be more reactive in the Maillard reaction than glucose.[4][5] The non-enzymatic formation of 3-DG from F3P proceeds through the degradation of the sugar phosphate. This pathway is particularly relevant under conditions of hyperglycemia where the flux through the polyol pathway leads to increased intracellular fructose concentrations and subsequent phosphorylation to F3P.[6] The primary pathway for 3DG formation from fructose involves its conversion to fructose-3-phosphate by phosphorylation, from which 3DG is formed.[5]

dot

Enzymatic Formation via Fructosamine-3-Kinase (FN3K)

A key enzymatic pathway leading to the formation of 3-DG involves the "deglycation" activity of fructosamine-3-kinase (FN3K). This enzyme plays a role in a protein repair mechanism. FN3K phosphorylates fructosamines, which are Amadori products formed from the reaction of sugars with protein lysine residues. The resulting fructosamine-3-phosphate is an unstable intermediate that spontaneously decomposes to regenerate the unglycated lysine residue, inorganic phosphate, and 3-DG. Therefore, in this context, 3-DG is a byproduct of a protein repair process.

dot

Quantitative Data on this compound Levels

The concentration of 3-DG in biological fluids is a critical indicator of carbonyl stress and is significantly elevated in certain pathological conditions, most notably diabetes mellitus. The following tables summarize quantitative data from various studies.

Table 1: Plasma/Serum this compound Concentrations in Healthy vs. Diabetic Individuals

| Study Cohort | 3-DG Concentration (Healthy Controls) | 3-DG Concentration (Diabetic Patients) | Analytical Method | Reference |

| NIDDM Patients | 12.8 ± 5.2 ng/mL | 31.8 ± 11.3 ng/mL | HPLC | [7] |

| Type I Diabetics | 58.5 ± 14 nM (free) | 98.5 ± 34 nM (free) | GC/MS | [8] |

| Diabetic Patients | 199 ± 53 nmol/L | 353 ± 110 nmol/L | HPLC | [9] |

| Diabetic Patients with/without Nephropathy | - | Higher in patients with nephropathy | GC/MS | [10] |

Table 2: Plasma and Urinary 3-Deoxyfructose (a metabolite of 3-DG) in Healthy vs. Diabetic Individuals

| Analyte | Concentration (Healthy Controls) | Concentration (Diabetic Patients) | Reference |

| Plasma 3-Deoxyfructose | 0.494 ± 0.072 µM | 0.853 ± 0.189 µM | [1] |

| Urinary 3-Deoxyfructose | 38.7 ± 16.1 nmol/mg creatinine | 69.9 ± 44.2 nmol/mg creatinine | [1] |

Experimental Protocols

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 3-DG in plasma samples.

dot

Materials:

-

EDTA-anticoagulated plasma samples

-

Perchloric acid (PCA), ice-cold

-

o-phenylenediamine (oPD) solution

-

Internal standard (e.g., ¹³C-labeled 3-DG)

-

HPLC-grade water and solvents

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of internal standard.

-

Add 200 µL of ice-cold PCA to precipitate proteins.

-

Vortex briefly and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Derivatization:

-

To the supernatant, add an equal volume of oPD solution.

-

Incubate at a specified temperature and time (e.g., 37°C for 1 hour) to form the stable quinoxaline derivative of 3-DG.

-

-

HPLC-MS/MS Analysis:

-

Inject the derivatized sample into the HPLC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both native and isotopically labeled 3-DG derivatives.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 3-DG standards.

-

Calculate the concentration of 3-DG in the samples based on the peak area ratio of the analyte to the internal standard.

-

Fructosamine-3-Kinase (FN3K) Activity Assay (Colorimetric)

This protocol describes a colorimetric method for measuring FN3K activity in biological samples such as serum.[11][12]

Materials:

-

Serum or other biological samples

-

Glycated bovine serum albumin (BSA) as substrate (prepared by incubating BSA with glucose)

-

Magnesium chloride (MgCl₂)

-

Adenosine triphosphate (ATP)

-

Phosphate buffered saline (PBS)

-

Fructosamine assay reagent (e.g., nitroblue tetrazolium-based)

-

Microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare glycated BSA by incubating BSA with a high concentration of glucose (e.g., 10%) at 37°C for 72 hours.

-

Dialyze the glycated BSA against PBS to remove free glucose. The resulting solution containing fructosamine serves as the FN3K substrate.

-

-

Enzyme Reaction:

-

In a microplate well, mix 50 µL of the serum sample with 300 µL of the glycated BSA substrate.

-

Add 100 µL of a solution containing MgCl₂ (final concentration ~0.7 mmol/L) and ATP (final concentration ~3.2 mmol/L) to initiate the reaction.

-

Measure the initial fructosamine concentration (T₀) using a fructosamine assay.

-

Incubate the reaction mixture at 25°C for a defined period (e.g., 120 minutes).

-

-

Fructosamine Measurement:

-

After incubation, measure the final fructosamine concentration (T₁₂₀) using the same fructosamine assay.

-

-

Calculation of FN3K Activity:

-

The FN3K activity is proportional to the decrease in fructosamine concentration over time.

-

Activity can be expressed in U/L, where 1 U corresponds to the consumption of 1 µmol of fructosamine per minute.

-

Conclusion

The formation of this compound from fructose-3-phosphate is a multifaceted process involving both non-enzymatic degradation and a sophisticated enzymatic protein repair pathway. The elevated levels of 3-DG in diabetic individuals underscore its significance in the pathology of the disease. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 3-DG in health and disease and to explore novel therapeutic strategies targeting the pathways of its formation. A deeper understanding of these mechanisms will be instrumental in the development of interventions aimed at mitigating the detrimental effects of carbonyl stress.

References

- 1. 3-Deoxyfructose concentrations are increased in human plasma and urine in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound: metabolism, analysis, biological activity, and clinical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Effects of glycemic control on plasma this compound levels in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitation of this compound levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relation between serum this compound and development of diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Presence of this compound, a potent protein crosslinking intermediate of Maillard reaction, in diabetic serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple colorimetric assay for measuring fructosamine 3 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-Enzymatic Glycation and 3-Deoxyglucosone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-enzymatic glycation, a spontaneous reaction between reducing sugars and biological macromolecules, is a fundamental process implicated in aging and the pathogenesis of various chronic diseases, most notably diabetes mellitus and its complications. A key intermediate in this cascade is 3-deoxyglucosone (3-DG), a highly reactive α-dicarbonyl compound. The accumulation of 3-DG accelerates the formation of Advanced Glycation Endproducts (AGEs), which mediate cellular damage through receptor-dependent and -independent mechanisms. This technical guide provides a comprehensive overview of the formation and metabolism of 3-DG, its role in cellular signaling and pathology, detailed experimental protocols for its quantification and for in vitro glycation studies, and a summary of quantitative data on its levels in biological systems.

The Core of Non-Enzymatic Glycation: The Maillard Reaction

Non-enzymatic glycation, also known as the Maillard reaction, is a complex series of reactions that begins with the covalent attachment of a reducing sugar, such as glucose, to the free amino groups of proteins, lipids, or nucleic acids.[1] This initial step forms an unstable Schiff base, which then undergoes rearrangement to a more stable ketoamine structure known as an Amadori product.[1] While these early-stage reactions are reversible, the subsequent degradation of Amadori products leads to the irreversible formation of a heterogeneous group of compounds collectively known as Advanced Glycation Endproducts (AGEs).[2] This process is significantly accelerated in hyperglycemic conditions.[1]